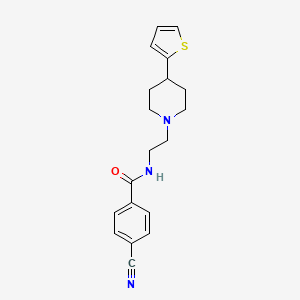

4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

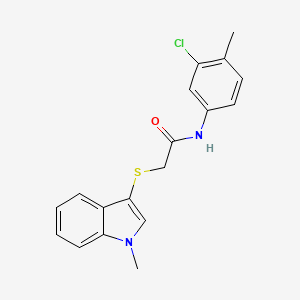

The compound “4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a cyano group, a thiophene ring, and a piperidine ring . These functional groups suggest that this compound could be used in the synthesis of various heterocyclic compounds .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through cyanoacetylation of amines . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

Research on compounds structurally related to 4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide has led to the development of various heterocyclic derivatives with potential applications in medicinal chemistry. For instance, studies have explored the synthesis of thiophene derivatives as precursors for developing new chemical entities. These synthetic pathways often involve the coupling of thiophene with various nitrogen nucleophiles, resulting in a wide range of pyrazole, isoxazole, pyrimidine, and other heterocyclic compounds with potential therapeutic applications (Mohareb et al., 2004). Such research underlines the versatility of thiophene-based compounds in synthesizing novel heterocycles.

Antimicrobial and Antituberculosis Agents

In the realm of antimicrobial research, compounds bearing a thiophene ring and piperidine moiety have been investigated for their efficacy against bacterial infections. Notably, thiazole-aminopiperidine hybrids have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, demonstrating significant in vitro antituberculosis activity and cytotoxicity profiles. This highlights the potential of thiophene-piperidine derivatives in contributing to the development of new antituberculosis agents (Jeankumar et al., 2013).

Neurological Disorder Research

Research into benzamide derivatives, including those structurally related to 4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, has shown promise in the field of neurological disorders. Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, a key target in the treatment of Alzheimer's disease and other cognitive disorders. The modification of the benzamide moiety has led to significant increases in activity, suggesting that such compounds could be valuable in developing new treatments for dementia and related conditions (Sugimoto et al., 1990).

Anticancer Research

The structural motif of thiophene and piperidine, similar to that in 4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, has also found application in anticancer research. Novel benzamides and their metal complexes have been synthesized and evaluated for their bioactivity, including anticancer potential. These studies provide insights into the design of metal-based drugs using thiophene-piperidine-benzamide scaffolds, offering new avenues for cancer therapy development (Khatiwora et al., 2013).

properties

IUPAC Name |

4-cyano-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c20-14-15-3-5-17(6-4-15)19(23)21-9-12-22-10-7-16(8-11-22)18-2-1-13-24-18/h1-6,13,16H,7-12H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHHGMUQSFJTGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)

![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)

![(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386031.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2386032.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide](/img/structure/B2386033.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)

![[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2386037.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-[2-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2386039.png)